Triethanolamine dioleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

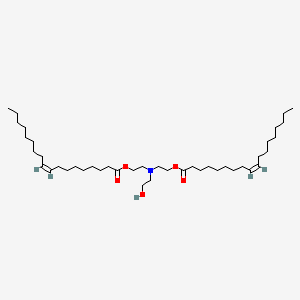

Triethanolamine Dioleate (TED) is a surfactant that is extensively used in various industrial applications. It is a type of oleate ester that is derived from the reaction between triethanolamine and oleic acid. TED has excellent emulsifying properties, making it a popular choice in the production of personal care and cosmetic products.

Wissenschaftliche Forschungsanwendungen

Industrial Uses and Cosmetic Applications

Triethanolamine is used in a variety of industrial and cosmetic applications. It serves as an ingredient in emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents in cosmetic products. It is also used as a chemical intermediate for surfactants and surface-active agents in household cleaning agents, textiles, herbicides, pharmaceutical ointments, and other products. Additionally, triethanolamine plays a role as a vulcanization accelerator in rubber manufacturing and has various other industrial applications (National Toxicology Program technical report series, 1999).

Photocatalytic Cofactor Regeneration

Triethanolamine is used in photocatalysis, particularly in the heterogeneous photoregeneration of cofactor molecules like nicotinamide adenine dinucleotide (NADH). It acts as a precursor for reducing agents and maintains alkalinity in solutions to drive reduction processes. This application is significant in photocatalysis, providing a fresh perspective on the use of triethanolamine-assisted photocatalysis (Kinastowska et al., 2019).

Interaction with Artificial Skin Sebum

In the field of dermatology and cosmetic science, triethanolamine's interaction with free fatty acids, like stearic acid, is explored for potential benefits in cleansing sebaceous follicles. This could be significant for acne prevention. Research into buffering agents like alginic acid and its interaction with triethanolamine and artificial skin sebum is ongoing to enhance the efficacy of skin care products (Musiał & Kubis, 2003).

Role in Electrorheological Properties

Research has shown that triethanolamine-modified materials, like TiO2, exhibit promising electrorheological properties. The modification with triethanolamine significantly improves the yield stress and lowers the leaking electric current density, making it a promising material for various applications (Cao, Shen, & Zhou, 2006).

Application in Microalgae Cultivation

Triethanolamine has been investigated for its novel use in microalgae cultivation, where it serves both as a CO2 delivery system and as a facilitator for microalgae biomass separation from growth media. This dual function highlights its potential in sustainable biofuel production and environmental management (Sen & Gurol, 2021).

Eigenschaften

CAS-Nummer |

54999-00-7 |

|---|---|

Molekularformel |

C42H79NO5 |

Molekulargewicht |

678.1 g/mol |

IUPAC-Name |

2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate |

InChI |

InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3 |

InChI-Schlüssel |

LKJAFAGFOFGLLS-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |

Andere CAS-Nummern |

54999-00-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)